

Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using *tert*-butyl 3-ethynylphenylcarbamate

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Compound of Interest

Compound Name: *Tert-butyl 3-ethynylphenylcarbamate*

Cat. No.: B070088

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These application notes provide a comprehensive overview of the utility of ***tert*-butyl 3-ethynylphenylcarbamate** as a versatile building block in the synthesis of heterocyclic compounds, with a particular focus on the preparation of substituted quinolines. The protocols detailed below are based on established methodologies for the cyclization of analogous N-substituted alkynyl anilines.

Introduction

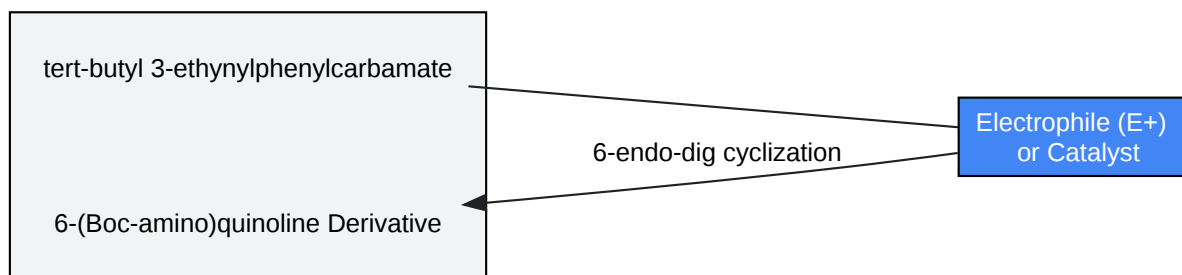
***tert*-butyl 3-ethynylphenylcarbamate** is a valuable bifunctional reagent for the synthesis of a variety of heterocyclic structures. The presence of a Boc-protected aniline and a terminal alkyne moiety within the same molecule allows for a range of cyclization strategies, primarily through intramolecular reactions. The Boc (tert-butyloxycarbonyl) protecting group offers stability under various reaction conditions and can be readily removed post-cyclization to allow for further functionalization of the resulting heterocyclic core. This makes it an attractive starting material in medicinal chemistry and drug discovery for the generation of compound libraries based on privileged heterocyclic scaffolds.

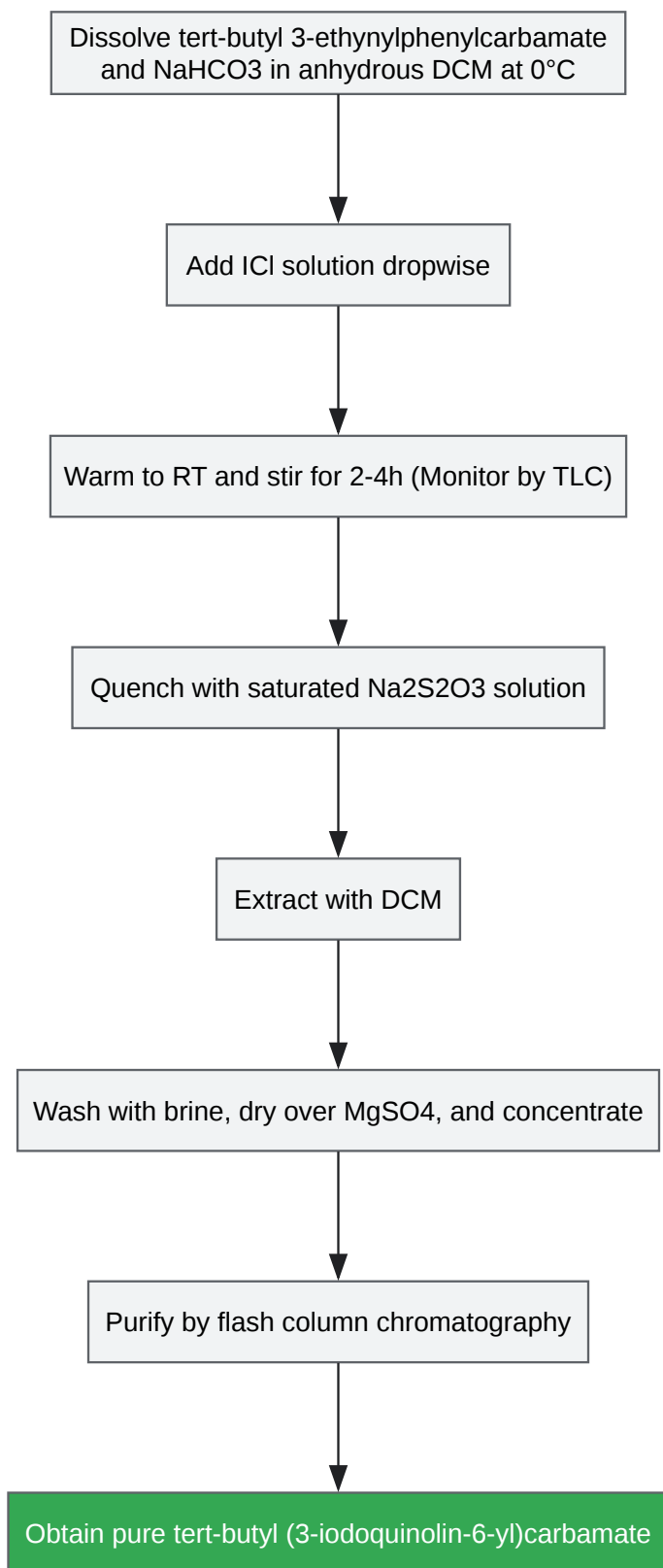
Application: Synthesis of Substituted Quinolines

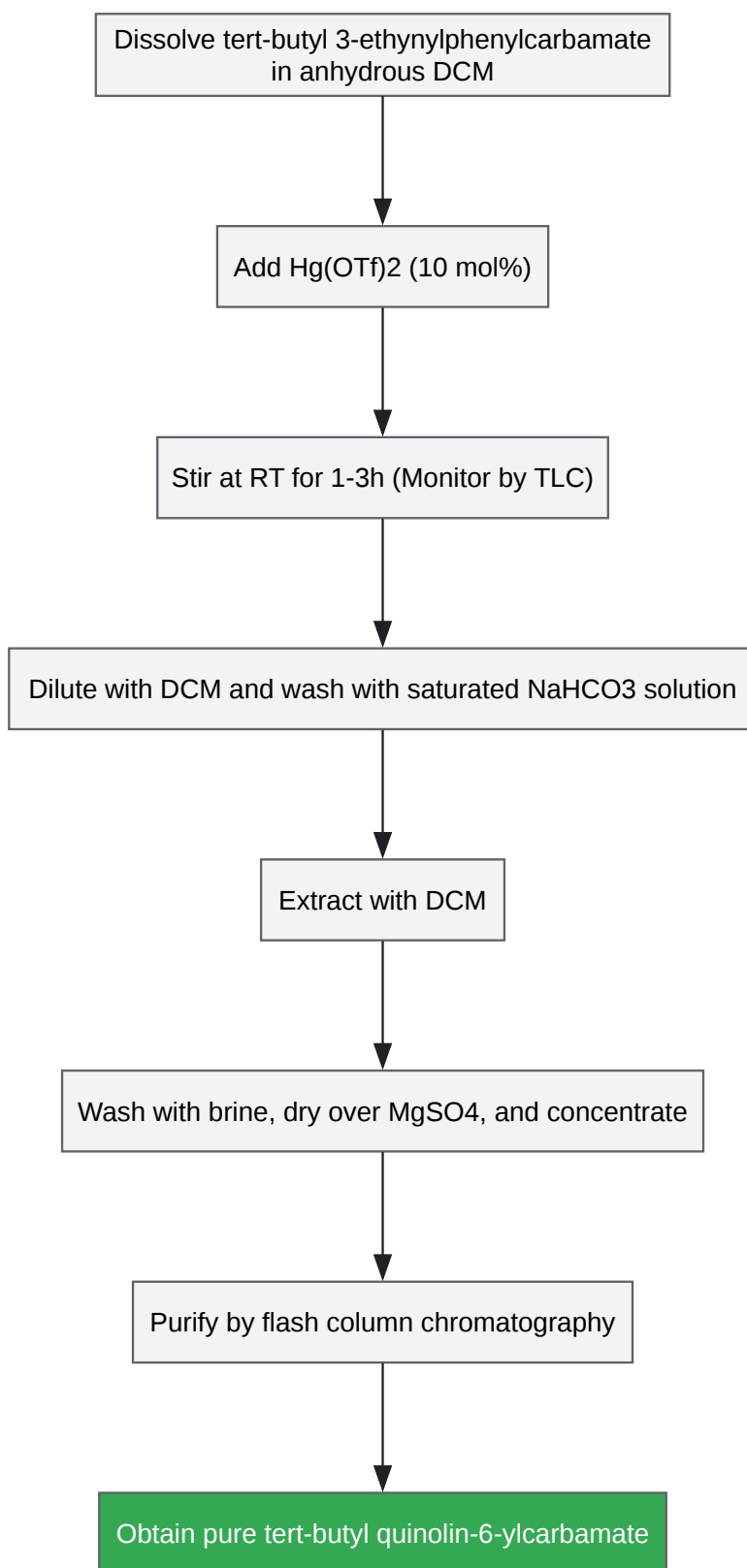
One of the primary applications of **tert-butyl 3-ethynylphenylcarbamate** is in the synthesis of 6-(Boc-amino)quinolines. This is achieved through an intramolecular electrophilic cyclization, a powerful method for constructing the quinoline ring system. The reaction proceeds via a 6-endo-dig cyclization pathway, facilitated by an electrophile or a metal catalyst. The nature of the electrophile determines the substituent at the 3-position of the resulting quinoline.

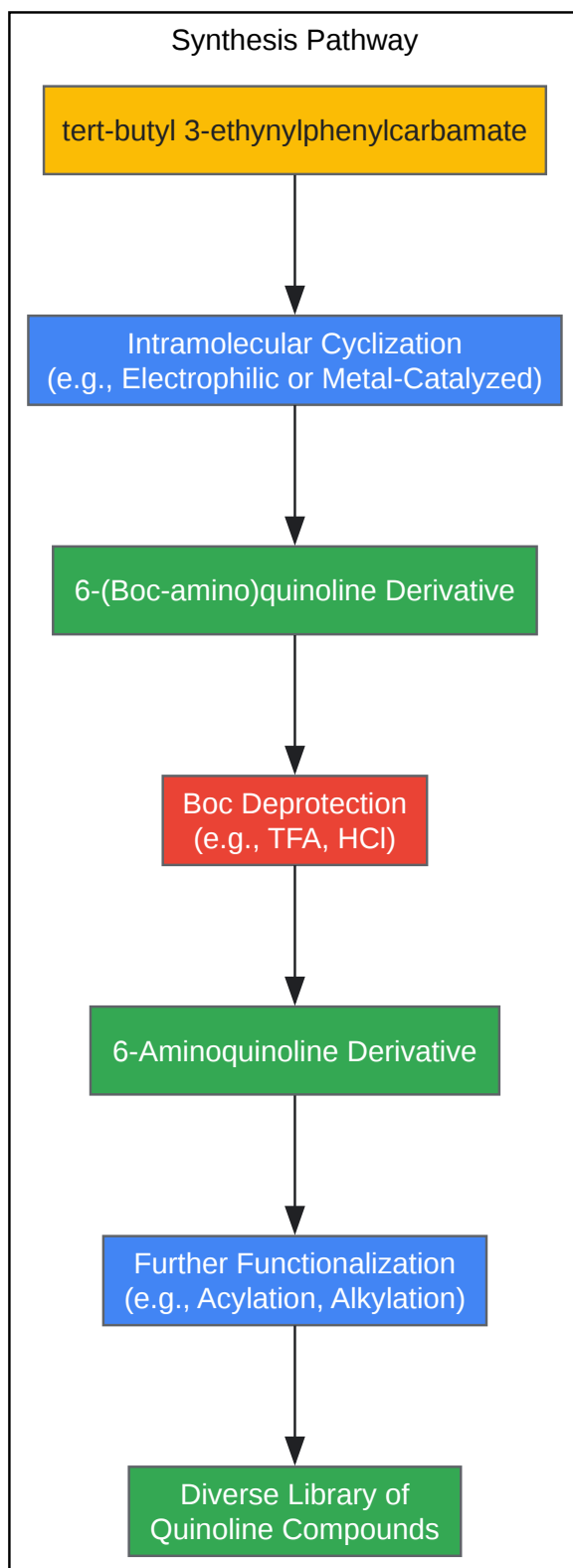
General Reaction Scheme:

The general transformation involves the cyclization of **tert-butyl 3-ethynylphenylcarbamate** in the presence of an electrophilic source or a catalyst to yield the corresponding 6-(Boc-amino)quinoline derivative.









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